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Compound of Interest

Compound Name: Tert-Butanesulfinamide

Cat. No.: B031220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of tert-
butanesulfinamide and its various N-substituted derivatives. The data presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

offers a valuable resource for the identification, characterization, and quality control of these

versatile chiral auxiliaries and their downstream products in synthetic and medicinal chemistry.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tert-butanesulfinamide and a

selection of its N-aryl and N-alkyl derivatives. These values highlight the influence of the N-

substituent on the spectral properties of the core tert-butanesulfinamide scaffold.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound t-Butyl (s, 9H) NH (br s, 1H)
Aromatic/Alkyl
Protons (m)

Tert-

Butanesulfinamide
1.19 - 1.23 3.82 - 3.96 -

N-Phenyl-tert-

butanesulfinamide[1]
1.30 5.48 7.00-7.26 (m, 5H)

N-(4-Methoxyphenyl)-

tert-butanesulfinamide
1.30 5.20

6.80 (d, 2H), 6.96 (d,

2H), 3.75 (s, 3H)

N-(3-Methoxyphenyl)-

tert-butanesulfinamide
1.30 5.41

6.53-6.58 (m, 3H),

7.13 (dd, 1H), 3.75 (s,

3H)

(R)-N-

(Adamantylmethyliden

e) tert-

butylsulfinylimine[2]

1.18 -

1.69-1.79 (m, 12H),

2.06 (s, 3H), 7.78 (s,

1H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
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Compound C(CH₃)₃ C(CH₃)₃
Aromatic/Alkyl
Carbons

Tert-

Butanesulfinamide
22.1 55.2 - 55.3 -

N-Phenyl-tert-

butanesulfinamide[1]
22.4 56.5

118.4, 123.0, 129.4,

142.0

N-(4-Methoxyphenyl)-

tert-butanesulfinamide
22.4 56.2

55.5 (OCH₃), 114.6,

121.5, 134.8, 156.2

N-(3-Methoxyphenyl)-

tert-butanesulfinamide
22.4 56.4

55.2 (OCH₃), 104.2,

108.4, 110.6, 130.2,

143.3, 160.6

(R)-N-

(Adamantylmethyliden

e) tert-

butylsulfinylimine[2]

22.5 56.5
28.0, 36.7, 39.3, 40.2,

175.3 (C=N)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Frequencies (ν, cm⁻¹) (KBr or neat)
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Compound ν(N-H) ν(C-H) ν(S=O)
ν(C=C)
Aromatic

Tert-

Butanesulfinamid

e

3231 2869 - 2959 ~1030 -

N-Phenyl-tert-

butanesulfinamid

e[1]

~3015 ~2960 1068 1496, 1469

N-(4-

Methoxyphenyl)-

tert-

butanesulfinamid

e

~3017 ~2960 1037 1509

N-(3-

Methoxyphenyl)-

tert-

butanesulfinamid

e

~3024 ~2960 1069 1603, 1496

(R)-N-

(Adamantylmeth

ylidene) tert-

butylsulfinylimine

[2]

- 2850-2920 1087 -

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular Ion (M⁺) or
[M+H]⁺

Key Fragment Ions

Tert-Butanesulfinamide 122 ([M+H]⁺) 105, 57

N-Phenyl-tert-

butanesulfinamide[1]
197 (M⁺) 141, 140, 105, 92, 78, 57

N-(4-Methoxyphenyl)-tert-

butanesulfinamide
227 (M⁺), 228 ([M+H]⁺) 122

N-(3-Methoxyphenyl)-tert-

butanesulfinamide
227 (M⁺), 228 ([M+H]⁺) 171, 123, 108, 95

(R)-N-(Adamantylmethylidene)

tert-butylsulfinylimine[2]
268 ([M+H]⁺) -

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of tert-butanesulfinamide derivatives

are provided below. These protocols are intended as a general guide and may require

optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the tert-butanesulfinamide derivative in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 300, 400, or 500 MHz spectrometer.

Typical spectral parameters include a spectral width of 12-16 ppm, a pulse width of 30-45

degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data with an exponential window function (line broadening of 0.3 Hz) prior to

Fourier transformation.
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¹³C NMR Spectroscopy:

Acquire the spectrum on the same spectrometer, typically at a frequency of 75, 100, or

125 MHz.

Employ proton decoupling to simplify the spectrum.

Typical spectral parameters include a spectral width of 200-240 ppm, a pulse width of 30-

45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Process the data with an exponential window function (line broadening of 1-2 Hz) prior to

Fourier transformation.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into

a thin, transparent pellet using a hydraulic press.

Thin Film (Neat): For oils or low-melting solids, a thin film can be prepared by placing a

small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr)

plates.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean salt plates).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.
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Ionization Method:

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and

thermally labile molecules. The sample solution is introduced into the mass spectrometer

via direct infusion or through an LC system.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive

fragmentation, providing valuable structural information. It is typically used with gas

chromatography-mass spectrometry (GC-MS) for volatile and thermally stable

compounds.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, typically from 50

to 500 amu for the parent compounds and their initial fragments.

For tandem mass spectrometry (MS/MS) experiments, the ion of interest (e.g., the

molecular ion) is isolated and fragmented to obtain further structural details.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of tert-
butanesulfinamide derivatives, from sample preparation to data interpretation.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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